REACTION_CXSMILES
|
[Si]([N:5]=[C:6]=[S:7])(C)(C)C.[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1>O1CCCC1.C(OCC)(=O)C>[C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1)(=[S:7])[NH2:5]
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)N=C=S
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with 500 mL water and 500 mL brine
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Type
|
EXTRACTION
|
Details
|
The aqueous fractions were further extracted with 500 mL ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CombiFlash (40-100% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)N1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.7 mmol | |
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |